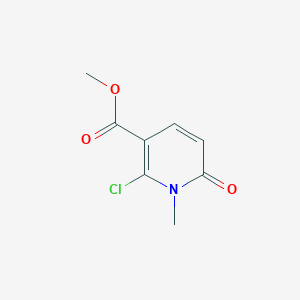Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
CAS No.: 853109-24-7
Cat. No.: VC4309102
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 853109-24-7 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 |
| IUPAC Name | methyl 2-chloro-1-methyl-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3 |
| Standard InChI Key | AIFMMWUXXYXRAO-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=C1Cl)C(=O)OC |
Introduction
Structural Characteristics
Molecular Architecture
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate features a pyridine ring substituted at positions 2, 3, and 6. The 2-position is occupied by a chlorine atom, while the 3-position contains a methyl ester group (). A methyl group is attached to the nitrogen atom at the 1-position, and a ketone group () resides at the 6-position. This arrangement creates a planar yet polarized structure, with electron-withdrawing groups (chloro and ketone) and an electron-donating ester moiety influencing its reactivity .
The compound’s SMILES notation, , encapsulates its connectivity. X-ray crystallography of related pyridine derivatives, such as -(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, reveals that such molecules often exhibit significant dihedral angles between aromatic rings, leading to non-planar conformations that affect intermolecular interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 201.61 g/mol | PubChem |
| SMILES | CN1C(=O)C=CC(=C1Cl)C(=O)OC | PubChem |
| InChI Key | AIFMMWUXXYXRAO-UHFFFAOYSA-N | PubChem |
Synthesis and Production
Synthetic Pathways
The synthesis of methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate typically involves multi-step reactions starting from pyridine precursors. While detailed protocols for this specific compound are scarce in public literature, analogous methods for related pyridine derivatives provide insights. For instance, the journal IUCr describes the synthesis of -(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide via coupling reactions between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and aniline derivatives . Adapting this approach, the target compound could be synthesized through:
-
Chlorination: Introduction of a chlorine atom at the 2-position of a pre-functionalized pyridine ring.
-
Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester.
-
Methylation: Quaternization of the pyridine nitrogen using methylating agents like methyl iodide.
Optimization Challenges
Key challenges include controlling regioselectivity during chlorination and avoiding over-methylation. Solvent choice (e.g., pyridine or DMF) and temperature modulation are critical for achieving high yields .
Physical and Chemical Properties
Physicochemical Profile
Data from PubChem and Arctom indicate the compound is a solid at room temperature, though its melting and boiling points remain unreported . Its solubility profile suggests moderate polarity, likely soluble in organic solvents like dichloromethane or ethyl acetate but insoluble in water.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not available | Arctom |
| Solubility | Likely soluble in organic solvents | Inferred |
| Stability | Stable under inert conditions | Arctom |
Reactivity
The chlorine atom at position 2 is susceptible to nucleophilic substitution, while the ketone and ester groups participate in condensation and hydrolysis reactions. The methyl group on the nitrogen may influence base-catalyzed reactions by steric hindrance .
Applications and Uses
Pharmaceutical Intermediates
Though direct applications are understudied, the compound’s structure suggests utility as a precursor in drug discovery. Chloropyridine derivatives are common in antiviral and anticancer agents, while ester groups facilitate prodrug formulations .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, goggles, lab coat | Arctom |
| First Aid | Rinse skin/eyes with water | Arctom |
| Storage | Cool, dry, ventilated area | Arctom |
Comparative Analysis with Related Compounds
Structural Analogues
Comparisons with compounds like -(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide highlight the impact of substituents on bioactivity. The absence of an aniline group in methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate reduces hydrogen-bonding capacity but enhances lipophilicity, potentially improving membrane permeability .
Functional Group Interplay
The ester group in methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate offers synthetic flexibility absent in simpler chloropyridines, enabling downstream modifications such as hydrolysis to carboxylic acids or transesterification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume